molecular formula C7H13BrO2 B2750857 2-Bromo-5-methylhexanoic acid CAS No. 56256-78-1

2-Bromo-5-methylhexanoic acid

Cat. No.: B2750857
CAS No.: 56256-78-1
M. Wt: 209.083
InChI Key: HZEKQLIVUNAHRJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methylhexanoic acid is an organic compound with the molecular formula C₇H₁₃BrO₂. It is a derivative of hexanoic acid, where a bromine atom is substituted at the second carbon and a methyl group at the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the bromination of 5-methylhexanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the second carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-methylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-methylhexanoic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. Additionally, the carboxylic acid group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-methylhexanoic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEKQLIVUNAHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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